N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride
Description
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Properties
IUPAC Name |
N-(3-hydroxybutyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-6(10)3-4-9-7(11)5-8-2;/h6,8,10H,3-5H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAESLDZPQASTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)CNC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-55-7 | |
| Record name | Acetamide, N-(3-hydroxybutyl)-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and interactions. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a 3-hydroxybutyl group attached to a methylaminoacetamide backbone, which is further modified by hydrochloric acid to form the hydrochloride salt. This structure is believed to influence its biological properties significantly.
Synthesis:
The synthesis typically involves the reaction of 2-aminoacetamide with 3-hydroxybutylamine in the presence of hydrochloric acid. The reaction conditions are optimized for yield and purity, often involving recrystallization or chromatography for purification.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity and receptor interactions, leading to various physiological effects. The hydroxybutyl group enhances binding affinity to certain targets, which could be crucial for its therapeutic efficacy.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity: Preliminary studies suggest that the compound may have potential antitumor properties, possibly by inducing apoptosis in cancer cells through modulation of key signaling pathways.
- Neuroprotective Effects: There is emerging evidence that this compound may protect neuronal cells against oxidative stress, which could be beneficial in neurodegenerative diseases.
- Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested: DLD1 (colon cancer) and other human cancer cell lines.
- Mechanism Observed: Induction of multipolar spindle formation leading to aberrant mitosis, which is characteristic of cancer cells with centrosome amplification .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(3-Hydroxybutyl)-2-(methylamino)acetamide HCl | Potential antitumor, neuroprotective, anti-inflammatory | Hydroxybutyl group enhances binding |
| N-(3-Hydroxybutyl)-2-piperidinecarboxamide HCl | Antitumor activity | Piperidine ring contributes to activity |
| N-(3-Hydroxypropyl)-2-piperidinecarboxamide HCl | Less potent than hydroxybutyl variant | Different alkyl chain reduces efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
